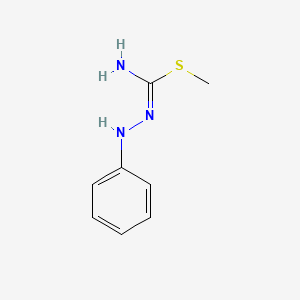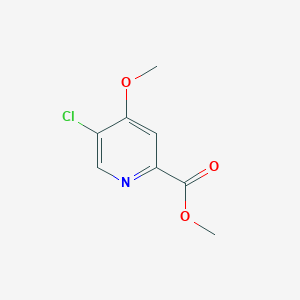
Methyl 5-chloro-4-methoxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-4-methoxypicolinate: is an organic compound with the molecular formula C8H8ClNO3 . It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-4-methoxypicolinate typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes the reaction of 5-chloro-4-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. These processes involve the use of methanol and a suitable acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Methyl 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
科学的研究の応用
Methyl 5-chloro-4-methoxypicolinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-chloro-4-methoxypicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It can also interact with cellular receptors, influencing various biochemical pathways .
類似化合物との比較
- Methyl 4-chloro-5-methoxypicolinate
- Methyl 4-methoxypicolinate
- 5-chloro-2-methyl-4-isothiazolin-3-one
Comparison: Methyl 5-chloro-4-methoxypicolinate is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Methyl 4-chloro-5-methoxypicolinate has a similar structure but differs in the position of the substituents, leading to variations in its chemical behavior and applications .
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
methyl 5-chloro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3 |
InChIキー |
PUPMDKUIZMCSLO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


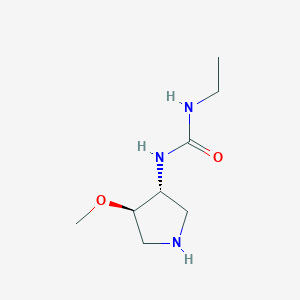

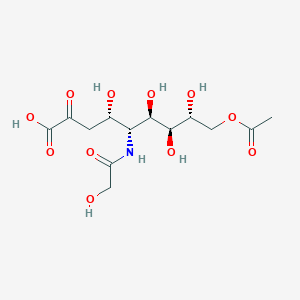
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)


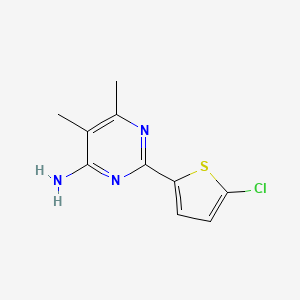

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
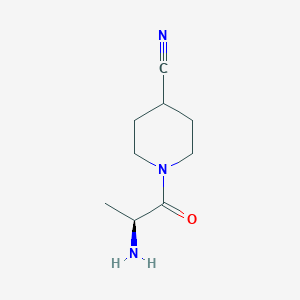
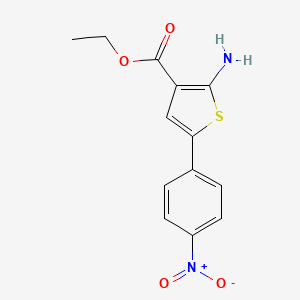
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)

